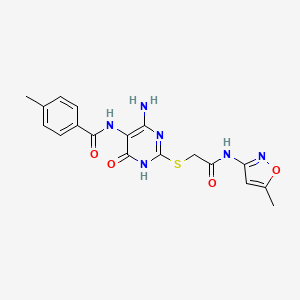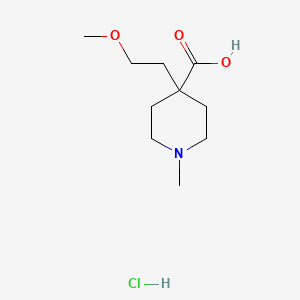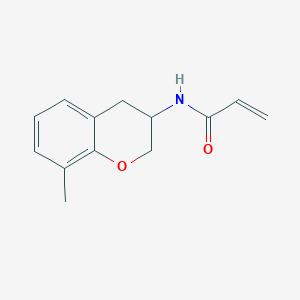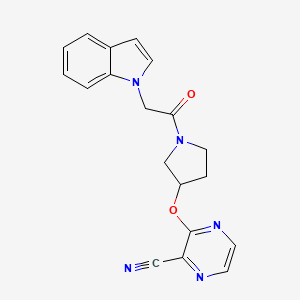
3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile” is a compound that belongs to the class of organic compounds known as indole derivatives . It has a molecular formula of C19H17N5O2 and a molecular weight of 347.378.
Synthesis Analysis
The synthesis of indole derivatives, such as the compound , often involves multicomponent reactions (MCRs). These are one-step convergent strategies where more than two starting materials combine through covalent bonds to afford a single product . Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms .Molecular Structure Analysis
The molecular structure of this compound includes an indole moiety, which is an important heterocyclic system that provides the skeleton to many biologically active compounds . The indole nucleus is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives, including this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Research demonstrates the versatility of indolyl and pyrazine derivatives in organic synthesis. For instance, indolylpropanonitriles have been used to produce a variety of heterocyclic compounds, showcasing the reactivity of these moieties in forming complex structures such as pyrazoles, pyridines, and pyrimidines through reactions with different reagents (Abdallah, 2007). Similarly, derivatives of pyridine have been involved in the synthesis of indolizine and pyrrolo[1,2-a]quinoline via nitrogen ylides, highlighting the role of pyridine units in constructing fused heterocycles (Dawood, Ragab, & Mohamed, 2009).
Antimicrobial and Anticancer Activities
Compounds incorporating pyridine and indolyl groups have been evaluated for their biological activities. For example, pyridine derivatives synthesized from dihydro-oxo-phenyl-pyridine-carbonitriles have shown antimicrobial and anticancer properties, suggesting the potential therapeutic applications of such compounds (Elewa et al., 2021). This indicates the relevance of exploring the biological activities of structurally complex nitriles.
Cyclization Reactions and Core Synthesis
The Mn(III)-mediated oxidative cyclization has been applied to synthesize a tetracyclic tronocarpine subunit, demonstrating the utility of indole acetonitrile derivatives in forming complex heterocyclic structures (Magolan & Kerr, 2006). This highlights the synthetic utility of carbonitriles in constructing pharmacologically relevant cores.
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds such as pyrroles, pyridines, and pyrazines is crucial for developing pharmaceuticals and agrochemicals due to their significant biological activities. Research indicates that pyrazines, in particular, are utilized in pharmaceutical intermediates and as materials for anti-tuberculosis drugs (Higasio & Shoji, 2001).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-(2-indol-1-ylacetyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c20-11-16-19(22-8-7-21-16)26-15-6-10-24(12-15)18(25)13-23-9-5-14-3-1-2-4-17(14)23/h1-5,7-9,15H,6,10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHOCFLTWLMXTIQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((1-(2-(1H-indol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

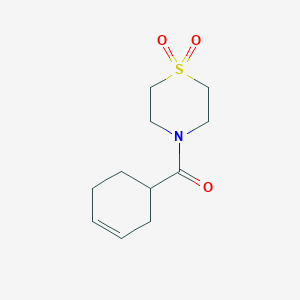

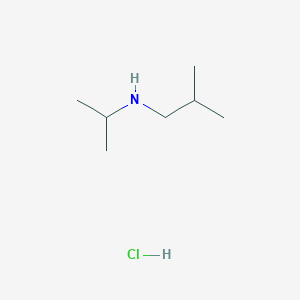

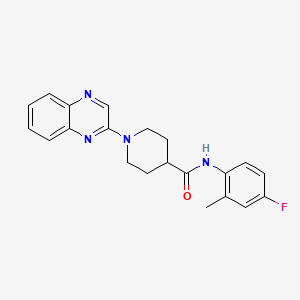
![(2,2-Difluorospiro[2.4]heptan-6-yl)methanamine;hydrochloride](/img/structure/B2388214.png)
![[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]methyl cyanide](/img/structure/B2388216.png)
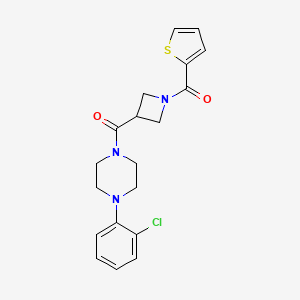
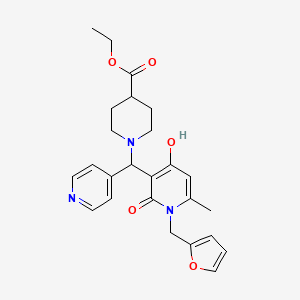
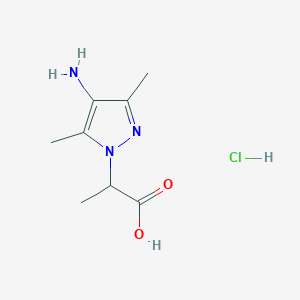
![4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(1H-imidazole-4-sulfonyl)piperidine](/img/structure/B2388220.png)
